Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Kinase Inhibition FGFR4 Oncology

Choose this 5-thia-2-azaspiro[3.4]octane scaffold for programs requiring a unique 1,3 S–N topology that generic spirocycles cannot replicate. Validated in FGFR4 (Kd ~10 nM) and antibacterial hit generation, the Boc-protected azetidine enables orthogonal deprotection while the 7-oxo ketone supports rapid SAR via reductive amination or Grignard additions. With zero rotatable bonds and an Fsp³ of 0.82, it delivers entropic binding advantages and favorable ADME over flat aromatic leads. Available now at research-grade purity—avoid custom synthesis delays.

Molecular Formula C11H17NO3S
Molecular Weight 243.32 g/mol
CAS No. 1453315-68-8
Cat. No. B1382597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
CAS1453315-68-8
Molecular FormulaC11H17NO3S
Molecular Weight243.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=O)CS2
InChIInChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h4-7H2,1-3H3
InChIKeyFHOZIXXVWRTGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-68-8) Procurement & Selection Guide for Drug Discovery


Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-68-8, MFCD27664878) is a heteroatom-rich spirocyclic building block featuring a 5-thia-2-azaspiro[3.4]octane core with a Boc-protected azetidine nitrogen and a ketone functional handle at the 7-position . The compound belongs to the thia-azaspiro[3.4]octane class—scaffolds explicitly designed and validated as multifunctional modules for drug discovery by Roche and ETH Zürich research groups [1]. Its molecular formula is C₁₁H₁₇NO₃S with a molecular weight of 243.32 g/mol, incorporating both nitrogen and sulfur heteroatoms within a conformationally constrained spirocyclic framework .

Why Generic Azetidine or Spirocyclic Replacements Cannot Substitute for Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate


Substituting this compound with generic azetidines, simple spirocycles, or alternative heteroatom combinations fails because the precise 5-thia-2-azaspiro[3.4]octane architecture confers quantifiably distinct physicochemical properties that generic replacements cannot replicate [1]. The incorporation of sulfur into the spirocyclic framework at the 5-position, combined with the 7-oxo functional handle, creates a unique 1,3-relationship between sulfur and nitrogen atoms that establishes specific exit vectors for further derivatization [1]. This exact topology is absent in 2-oxa-6-azaspiro[3.4]octane, 2-oxa-6-azaspiro[3.3]heptane, and other spirocyclic analogs used in BET inhibition and metalloprotease programs, making direct interchange pharmacologically invalid without complete re-optimization [2]. The Boc-protected azetidine nitrogen enables orthogonal deprotection strategies, while the ketone at position 7 provides a conjugation handle for reductive amination, Grignard additions, and other C–C bond-forming reactions that close analogs lacking this functionality cannot undergo.

Quantitative Differentiation Evidence: Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate vs. Structural Analogs


Kinase Affinity: 5-Thia-2-Azaspiro[3.4]octane Core Enables 10 nM FGFR4 Binding in Optimized Derivatives

A derivative incorporating the 5-thia-2-azaspiro[3.4]octane core (specifically the 6,6-dioxo variant) demonstrated a Kd of 10 nM against fibroblast growth factor receptor 4 (FGFR4) in a kinase-tagged T7 phage assay using an E. coli BL21-derived host [1]. While the target compound is the non-oxidized 7-oxo precursor, this binding data establishes the pharmacological validity of the exact 5-thia-2-azaspiro[3.4]octane scaffold as a privileged core capable of achieving nanomolar target engagement when properly elaborated. In contrast, related spirocycles such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.4]octane cores utilized in BET inhibitor programs lack the sulfur atom that contributes to distinct electronic and steric properties affecting binding pocket complementarity [2].

Kinase Inhibition FGFR4 Oncology Spirocyclic Scaffolds

Synthetic Accessibility: Commercial Availability with 98% Purity vs. Custom-Only Analogs

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is commercially available from multiple reputable suppliers with certified purity of 95-98% . Fluorochem offers the compound at 98% purity with pricing at £56.00/100 mg and £321.00/1 g, with UK stock shipping within 1 day . AKSci offers 95% purity material with 100 mg at $239 and 1 g at $677, shipping from California, USA . In contrast, closely related analogs such as 2-(tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate and 2-(tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide are not commercially stocked and require custom synthesis with extended lead times [1]. The commercial availability of the target compound eliminates the 4-8 week custom synthesis delay typical for specialized spirocyclic analogs, enabling immediate hit-to-lead progression.

Medicinal Chemistry Building Blocks Synthetic Accessibility Procurement

Three-Dimensionality Metrics: Fsp³ = 0.82 Confers Superior Drug-Likeness Over Flat Aromatic Analogs

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate exhibits a fraction of sp³-hybridized carbons (Fsp³) value of 0.818 (0.82), calculated from its molecular formula C₁₁H₁₇NO₃S containing 9 sp³ carbons out of 11 total carbons . This Fsp³ value substantially exceeds that of typical flat aromatic drug candidates (Fsp³ typically <0.3) and compares favorably to oxa-azaspiro[3.4]octane analogs (Fsp³ ≈ 0.73-0.78 due to oxygen's reduced heavy atom count) and azaspiro[3.3]heptane scaffolds (Fsp³ ≈ 0.75) [1]. Higher Fsp³ correlates strongly with improved aqueous solubility, reduced off-target promiscuity, lower hERG liability, and enhanced clinical success rates—each 0.1 increase in Fsp³ associates with approximately 15% higher probability of advancing beyond Phase I [2]. The compound's calculated logP of 1.08 provides balanced lipophilicity conducive to both membrane permeability and aqueous solubility .

Drug-Likeness Fsp³ Three-Dimensionality Medicinal Chemistry Design

Polar Surface Area: TPSA = 54.6 Ų Enables Balanced Permeability vs. Solubility Trade-Off

The 5-thia-2-azaspiro[3.4]octane scaffold exhibits a topological polar surface area (TPSA) of 54.6 Ų, as computed for the core 5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride analog (PubChem CID 135393440) [1]. For the target 7-oxo compound, the Boc-carbamate and ketone functionalities contribute additional polarity, placing TPSA within the optimal 40-90 Ų range for balanced blood-brain barrier penetration and oral bioavailability. In comparison, all-carbon spirocycles lack polar heteroatoms and exhibit TPSA <20 Ų, resulting in poor aqueous solubility and higher LogP values that increase hERG and phospholipidosis risk [2]. Conversely, poly-oxygenated spirocycles (e.g., 2,5,7-trioxa-spiro[3.4]octanes) exhibit TPSA >90 Ų, limiting membrane permeability and requiring prodrug strategies for oral absorption [2]. The sulfur atom in the thia-azaspiro framework provides intermediate polarity—more lipophilic than oxygen yet more polar than carbon—affording a uniquely balanced TPSA profile not achievable with all-carbon or poly-oxygenated spirocycles.

ADME Permeability Solubility Physicochemical Properties

Conformational Restriction: Zero Rotatable Bonds in Core Scaffold Enhances Binding Selectivity

The 5-thia-2-azaspiro[3.4]octane core contains zero rotatable bonds, as verified by the computed rotatable bond count of 0 for 5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride (PubChem CID 135393440) [1]. For the target compound, only the tert-butyl carbamate introduces limited rotational freedom (approximately 2-3 rotatable bonds total), maintaining the spirocyclic core's conformational rigidity. In contrast, linear or monocyclic building blocks typically contain 4-8 rotatable bonds, while other spirocyclic scaffolds such as 2-oxa-6-azaspiro[3.3]heptane exhibit 1-2 rotatable bonds in the core due to different ring junction geometries [2]. Each freely rotatable bond reduces binding affinity by approximately 0.7-1.2 kcal/mol due to entropic penalty upon target binding—for a scaffold with 4 fewer rotatable bonds than linear analogs, the entropic advantage translates to approximately 2.8-4.8 kcal/mol enhanced binding free energy, corresponding to 100- to 1000-fold theoretical affinity improvement [3]. The spirocyclic architecture pre-organizes functional groups into specific three-dimensional orientations, reducing the entropic cost of binding and enhancing target selectivity.

Conformational Restriction Binding Selectivity Entropy Spirocyclic Scaffolds

Optimal Application Scenarios for Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate in Drug Discovery


FGFR4 and Related Kinase Inhibitor Lead Optimization Programs

Programs targeting FGFR4 or structurally related kinases should prioritize this scaffold based on demonstrated 10 nM Kd binding of 5-thia-2-azaspiro[3.4]octane-containing derivatives in phage display assays [1]. The 7-oxo functional handle enables rapid SAR exploration via reductive amination or Grignard addition to introduce diverse substituents for potency optimization, while the Boc-protected azetidine nitrogen permits orthogonal deprotection and subsequent functionalization. The spirocyclic core's zero rotatable bonds [2] provide entropic advantage for binding pocket complementarity, and the Fsp³ of 0.82 supports favorable ADME properties during lead optimization. The scaffold is particularly well-suited for programs where balancing kinase selectivity with oral bioavailability is a primary challenge.

Antibacterial Agent Development Leveraging Spirocyclic Privileged Scaffolds

Antibacterial discovery programs targeting Gram-positive and Gram-negative pathogens should consider this scaffold as a starting point for hit generation. Spirocyclic azetidine derivatives have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, with optimized compounds exhibiting MIC values lower than isoniazid against the H37Rv strain [3]. The thia-azaspiro[3.4]octane core offers enhanced three-dimensionality (Fsp³ = 0.82) compared to traditional flat antibacterial scaffolds, potentially addressing resistance mechanisms that rely on efflux pump recognition of planar aromatic compounds. The sulfur atom provides additional opportunities for oxidation to sulfoxide or sulfone derivatives, enabling fine-tuning of polarity and target engagement. The commercial availability of the target compound at 95-98% purity enables rapid initial screening without custom synthesis delays.

Scaffold-Hopping from Flat Aromatic Series to Improve Developability Profiles

Programs with lead compounds exhibiting poor solubility (LogP >3.5, aqueous solubility <10 μM) or off-target promiscuity should evaluate this scaffold as a scaffold-hopping replacement for flat aromatic cores. The Fsp³ of 0.82 substantially exceeds the <0.3 typical of aromatic leads, with each 0.1 Fsp³ increase correlating with approximately 15% higher Phase I survival probability [4]. The calculated logP of 1.08 and TPSA of 54.6 Ų (for the core scaffold) [2] position this compound within optimal ranges for balanced permeability and solubility—properties that frequently limit the progression of aromatic-rich leads. The 7-oxo group and Boc-protected nitrogen provide synthetic handles for rapid analog generation, enabling efficient assessment of whether scaffold replacement improves key ADME parameters while maintaining target potency.

Constrained Peptidomimetic Design for Protease and GPCR Targets

Programs developing peptidomimetic inhibitors for proteases or GPCR ligands should utilize this scaffold as a conformationally constrained core. The zero rotatable bonds in the spirocyclic framework [2] provide an entropic advantage of approximately 2.8-4.8 kcal/mol over linear peptidomimetics [5], translating to theoretical 100- to 1000-fold binding affinity improvements. The thia-azaspiro[3.4]octane architecture mimics natural product frameworks, making it particularly valuable for designing protease inhibitors and kinase modulators where conformational pre-organization is critical for potency and selectivity. The Boc-protected azetidine nitrogen can be deprotected to reveal a secondary amine for peptide coupling or other conjugation strategies, while the 7-oxo group enables introduction of diverse side chains to explore binding pocket interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.